
5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine is a chemical compound with the molecular formula C10H13BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of the cyclopropylethoxy group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclopropylethoxy group can be introduced using cyclopropyl ethanol and a suitable base under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different group using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
5-Bromo-4-methoxypyridin-2-amine: Similar but with a methoxy group instead of a cyclopropylethoxy group.
Uniqueness
5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine is unique due to its specific combination of a bromine atom and a cyclopropylethoxy group attached to a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
特性
IUPAC Name |
5-bromo-4-(1-cyclopropylethoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-6(7-2-3-7)14-9-4-10(12)13-5-8(9)11/h4-7H,2-3H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZJGFZTQBUTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=CC(=NC=C2Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
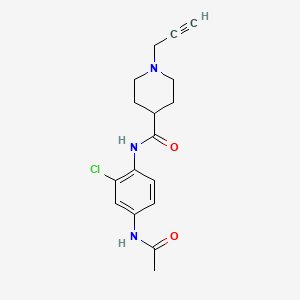
![2-Chloro-N-[(3-chlorothiophen-2-yl)methyl]-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide](/img/structure/B2764284.png)

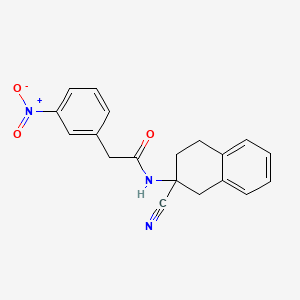
![N-(2H-1,3-benzodioxol-5-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2764288.png)
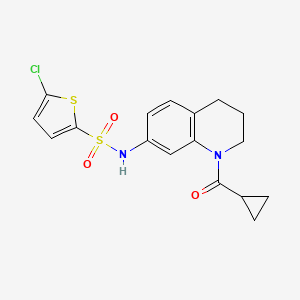
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2764292.png)
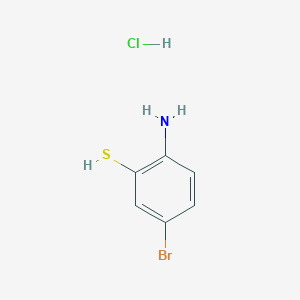
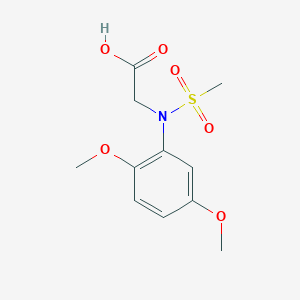
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2764296.png)
![ethyl 4-[2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate](/img/structure/B2764297.png)
![N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{[5-(PIPERAZIN-1-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE; TRIFLUOROACETIC ACID](/img/structure/B2764300.png)
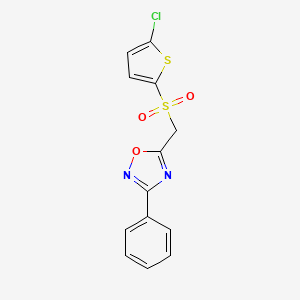
![[4-(1-Aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride](/img/structure/B2764303.png)
